Cas no 2137671-07-7 (4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(2,2-dimethylpropyl)-4-methyl-)
4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(2,2-dimethylpropyl)-4-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 5-(2,2-dimethylpropyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride
- 5-(2,2-Dimethylpropyl)-4-methyl-1,2,4-triazole-3-sulfonyl fluoride
- 4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(2,2-dimethylpropyl)-4-methyl-
-
- Inchi: 1S/C8H14FN3O2S/c1-8(2,3)5-6-10-11-7(12(6)4)15(9,13)14/h5H2,1-4H3
- InChI Key: BWEXXCNUWVPMFN-UHFFFAOYSA-N
- SMILES: S(C1=NN=C(CC(C)(C)C)N1C)(=O)(=O)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 320
- XLogP3: 1.6
- Topological Polar Surface Area: 73.2
4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(2,2-dimethylpropyl)-4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-782906-0.05g |
5-(2,2-dimethylpropyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride |
2137671-07-7 | 95% | 0.05g |
$624.0 | 2024-05-22 | |
| Enamine | EN300-782906-0.1g |
5-(2,2-dimethylpropyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride |
2137671-07-7 | 95% | 0.1g |
$653.0 | 2024-05-22 | |
| Enamine | EN300-782906-0.25g |
5-(2,2-dimethylpropyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride |
2137671-07-7 | 95% | 0.25g |
$683.0 | 2024-05-22 | |
| Enamine | EN300-782906-0.5g |
5-(2,2-dimethylpropyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride |
2137671-07-7 | 95% | 0.5g |
$713.0 | 2024-05-22 | |
| Enamine | EN300-782906-1.0g |
5-(2,2-dimethylpropyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride |
2137671-07-7 | 95% | 1.0g |
$743.0 | 2024-05-22 | |
| Enamine | EN300-782906-2.5g |
5-(2,2-dimethylpropyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride |
2137671-07-7 | 95% | 2.5g |
$1454.0 | 2024-05-22 | |
| Enamine | EN300-782906-5.0g |
5-(2,2-dimethylpropyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride |
2137671-07-7 | 95% | 5.0g |
$2152.0 | 2024-05-22 | |
| Enamine | EN300-782906-10.0g |
5-(2,2-dimethylpropyl)-4-methyl-4H-1,2,4-triazole-3-sulfonyl fluoride |
2137671-07-7 | 95% | 10.0g |
$3191.0 | 2024-05-22 |
4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(2,2-dimethylpropyl)-4-methyl- Related Literature
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(2,2-dimethylpropyl)-4-methyl-
Introduction to 4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(2,2-dimethylpropyl)-4-methyl- (CAS No. 2137671-07-7) and Its Applications in Modern Chemical Biology
The compound 4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(2,2-dimethylpropyl)-4-methyl- (CAS No. 2137671-07-7) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its unique triazole core and sulfonyl fluoride substituent, has garnered significant attention in the field of medicinal chemistry due to its versatile reactivity and potential therapeutic applications. The presence of a bulky 5-(2,2-dimethylpropyl)-4-methyl group further enhances its structural complexity, making it a valuable scaffold for designing novel bioactive molecules.
In recent years, the development of advanced synthetic methodologies has enabled researchers to explore the synthetic utility of this compound in greater detail. The triazole ring is well-known for its stability and ability to participate in various chemical transformations, including nucleophilic substitution reactions. The sulfonyl fluoride moiety, on the other hand, is a powerful leaving group that facilitates the introduction of diverse functional groups through nucleophilic aromatic substitution (SNAr). This combination makes 4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(2,2-dimethylpropyl)-4-methyl- an ideal candidate for constructing complex molecular architectures.
One of the most compelling aspects of this compound is its potential role in drug discovery. The triazole scaffold has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of triazoles have shown promising activity against multidrug-resistant bacteria by inhibiting bacterial cell wall synthesis. Similarly, the sulfonyl fluoride group can be exploited to develop protease inhibitors, which are crucial in treating various diseases such as cancer and inflammation. The synergistic effect of these functional groups makes 4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(2,2-dimethylpropyl)-4-methyl- a versatile building block for medicinal chemists.
Recent advancements in computational chemistry have further enhanced our understanding of the reactivity and biological activity of this compound. Molecular modeling studies suggest that the bulky 5-(2,2-dimethylpropyl)-4-methyl group can improve solubility and binding affinity to biological targets. Additionally, computational predictions have identified novel derivatives with enhanced pharmacological properties. These insights have guided experimental efforts toward optimizing the structure-activity relationships (SAR) of this compound class.
The synthesis of 4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(2,2-dimethylpropyl)-4-methyl- involves multiple steps that highlight the ingenuity of modern synthetic organic chemistry. The key step involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkene. Subsequent functionalization with a sulfonyl fluoride group introduces the reactive leaving group necessary for further derivatization. The introduction of the bulky 5-(2,2-dimethylpropyl)-4-methyl group is achieved through selective alkylation or other coupling reactions that preserve the integrity of the core triazole structure.
In conclusion,4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(2,dimethylpropyl)-4-methyl (CAS No. 2137671-07-7) is a remarkable compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for designing novel bioactive molecules. As our understanding of synthetic methodologies and computational chemistry continues to evolve,this compound will undoubtedly play a pivotal role in future drug discovery efforts.
2137671-07-7 (4H-1,2,4-Triazole-3-sulfonyl fluoride, 5-(2,2-dimethylpropyl)-4-methyl-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)